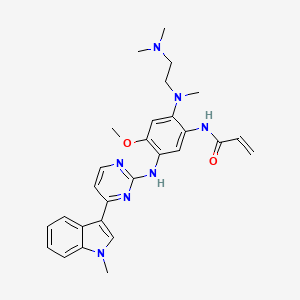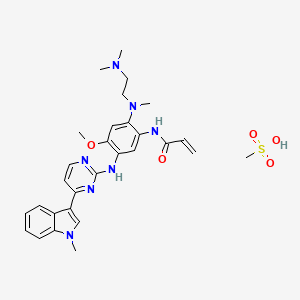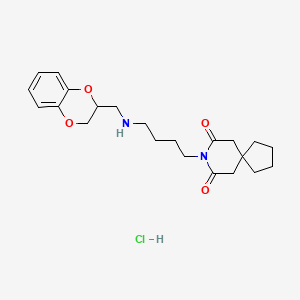
MDL 72832 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors, with mixed agonist and antagonist properties12. It is an agonist at post-synaptic 5-HT1A receptors12. The chemical name for MDL 72832 hydrochloride is 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of MDL 72832 hydrochloride.Molecular Structure Analysis
The molecular formula of MDL 72832 hydrochloride is C22H31ClN2O43. Its molecular weight is 422.951. The InChI Key is GQGDGISNRPBRSG-UHFFFAOYSA-N1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving MDL 72832 hydrochloride.Physical And Chemical Properties Analysis
MDL 72832 hydrochloride has a purity of ≥99% as determined by HPLC1. It is soluble to 5 mM in water1. The compound should be stored at room temperature1.
Wissenschaftliche Forschungsanwendungen
Food Intake Regulation : MDL 72832 has been shown to stereospecifically increase food intake in male rats, supporting the functional role of 5-HT1A receptors in feeding responses (Neill & Cooper, 1988).
Pain and Analgesia : A study on male mice found that MDL 72832 can stereoselectively inhibit non-opioid defeat analgesia, indicating its potential role in pain modulation (Rodgers & Shepherd, 1990).
Receptor Binding and Functional Effects : MDL 72832 was characterized as a potent, stereoselective ligand with mixed agonist and antagonist properties at central and peripheral 5-HT1A receptors. This suggests its utility in studying the functional effects of these receptors (Mir et al., 1988).
Neuropharmacological Research : The compound has been utilized in various neuropharmacological research studies, such as examining its effects on action potential and contractile force in cardiac tissues (Li, Carr, & Dage, 1990) and in the elevated plus-maze test using the novel anxiolytic buspirone (Moser, 2004).
Chemical Analysis and Pharmacokinetics : Studies also include the development of assay methods for determining MDL 72832 and its metabolites in biological samples, indicating its relevance in pharmacokinetic research (Cheng & Ragner, 1991).
Safety And Hazards
MDL 72832 hydrochloride is considered hazardous4. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation4.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of MDL 72832 hydrochloride research.
Relevant Papers
- "MDL 72832: a potent and stereoselective ligand at central and peripheral 5-HT1A receptors"5.
- "Induction of hypothermia as a model of 5-hydroxytryptamine 1A receptor-mediated activity in the rat - a pharmacological characterization of the actions of novel agonists and antagonists"1.
Eigenschaften
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDGISNRPBRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MDL 72832 hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)



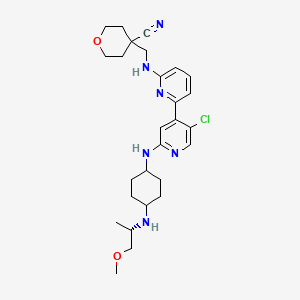


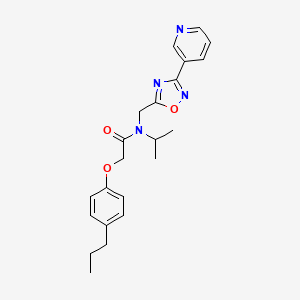



![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
